6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18149668
InChI: InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2
SMILES:
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine

CAS No.:

Cat. No.: VC18149668

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine -

Specification

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name 6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine
Standard InChI InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2
Standard InChI Key SBTXTFVTFVMBSL-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)CCCBr

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1, dioxine belongs to the benzodioxine family, a class of heterocyclic compounds featuring fused benzene and dioxane rings. Its molecular formula, C₁₁H₁₃BrO₂, corresponds to a molecular weight of 257.12 g/mol . The IUPAC name, 6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine, reflects the bromopropyl substituent’s position on the benzodioxine scaffold.

Key identifiers include:

  • SMILES: C1COC2=C(O1)C=CC(=C2)CCCBr

  • InChIKey: SBTXTFVTFVMBSL-UHFFFAOYSA-N

  • PubChem CID: 18786570 .

Table 1: Molecular Properties of 6-(3-Bromopropyl)-2,3-Dihydrobenzo[b] dioxine

PropertyValue
CAS Number57293-22-8
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
IUPAC Name6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine
SMILESC1COC2=C(O1)C=CC(=C2)CCCBr
InChIKeySBTXTFVTFVMBSL-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for synthesizing 6-(3-bromopropyl)-2,3-dihydrobenzo[b] dioxine are scarce, analogous benzodioxine derivatives are typically prepared through halogenation or alkylation of the parent benzodioxine system. For instance, bromination of a pre-existing propyl side chain or nucleophilic substitution reactions could introduce the bromopropyl group. A related compound, 6-(bromomethyl)-2,3-dihydrobenzo[b] dioxine (CAS 79440-34-9), is synthesized via bromomethylation of the benzodioxine core, suggesting similar strategies might apply .

Reactivity Profile

The bromine atom at the terminal position of the propyl chain renders this compound highly reactive in:

  • Nucleophilic substitutions: Bromine can be displaced by amines, thiols, or alkoxides.

  • Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to form carbon-carbon bonds.

  • Radical reactions: Initiation of polymerization or functionalization via bromine abstraction.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated benzodioxines serve as precursors for bioactive molecules. For example:

  • Anticancer agents: Bromine’s leaving-group potential facilitates the introduction of pharmacophores.

  • Neurological drugs: Benzodioxine frameworks are prevalent in serotonin and dopamine receptor modulators.

Material Science

The compound’s aromaticity and bromine content make it suitable for:

  • Polymer precursors: Incorporating bromine enhances flame retardancy in plastics.

  • Liquid crystals: Functionalized benzodioxines can stabilize mesophases in display technologies .

Physicochemical Properties and Stability

  • Lipophilicity: The bromopropyl chain increases hydrophobicity, favoring organic solvent solubility (e.g., DCM, THF).

  • Thermal stability: Benzodioxine rings generally exhibit stability up to 200°C, but the bromine substituent may lower decomposition temperatures.

Research Gaps and Future Directions

Despite its synthetic utility, critical knowledge gaps persist:

  • Biological activity: No studies assess its antimicrobial, anticancer, or enzymatic inhibition potential.

  • Thermodynamic data: Melting/boiling points, solubility, and partition coefficients remain uncharacterized.

  • Scalable synthesis: Optimizing yields and purity for industrial applications requires further methodology development .

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